molecular formula C29H25NO5 B14095869 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095869
M. Wt: 467.5 g/mol
InChI Key: OGPIRDRVSFCUTK-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the methoxy and prop-2-en-1-yloxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the structure, typically involving reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research may focus on its potential therapeutic effects, such as its role in drug development for treating diseases.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the methoxy and prop-2-yn-1-yloxy groups but differs in the core structure.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar methoxyphenyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

1-(3-methoxy-4-prop-2-enoxyphenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H25NO5/c1-3-17-34-23-14-13-20(18-24(23)33-2)26-25-27(31)21-11-7-8-12-22(21)35-28(25)29(32)30(26)16-15-19-9-5-4-6-10-19/h3-14,18,26H,1,15-17H2,2H3

InChI Key

OGPIRDRVSFCUTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)OC5=CC=CC=C5C3=O)OCC=C

Origin of Product

United States

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